

Introduction: Unveiling a Key Heterocyclic Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromo-5-nitroisoquinoline**

Cat. No.: **B1519139**

[Get Quote](#)

In the landscape of modern medicinal chemistry and materials science, the isoquinoline scaffold stands out as a "privileged structure," forming the core of numerous natural products and synthetic compounds with significant biological activity.^{[1][2]} **6-Bromo-5-nitroisoquinoline** (CAS No: 850197-72-7) is a strategically functionalized derivative of this scaffold. The presence of a bromine atom and a nitro group on the isoquinoline ring system imparts a unique and highly valuable reactivity profile. The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, while the potent electron-withdrawing nitro group not only influences the molecule's electronic properties but also activates the ring for nucleophilic substitution and provides a gateway to the crucial amino functionality via reduction.

This guide offers an in-depth exploration of the chemical properties, synthesis, and reactivity of **6-Bromo-5-nitroisoquinoline**. It is designed for researchers, scientists, and drug development professionals who seek to leverage this potent building block for the construction of complex molecular architectures and the discovery of novel therapeutic agents.

PART 1: Physicochemical and Spectroscopic Profile

The intrinsic properties of **6-Bromo-5-nitroisoquinoline** dictate its behavior in chemical reactions and its handling requirements. A summary of its key physical and chemical data is presented below.

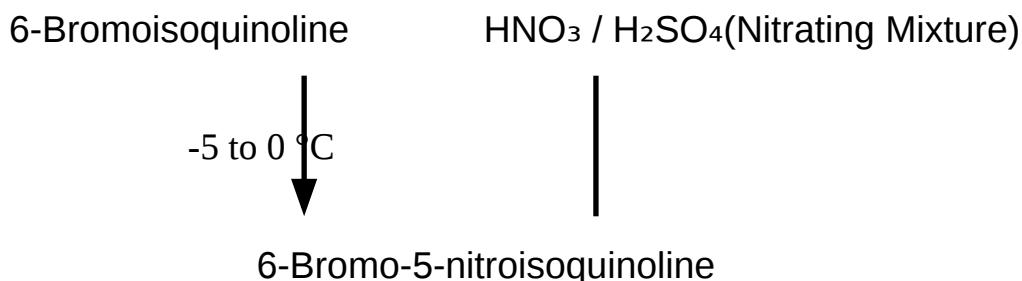
Table 1: Core Physicochemical Properties of **6-Bromo-5-nitroisoquinoline**

Property	Value	Source(s)
CAS Number	850197-72-7	[3][4][5]
Molecular Formula	C ₉ H ₅ BrN ₂ O ₂	[6][7]
Molecular Weight	253.05 g/mol	[7]
Appearance	Yellow to orange solid	[8]
Boiling Point	356.1°C at 760 mmHg	[3][7]
Density	1.747 g/cm ³	[3][7]
Flash Point	169.2°C	[3][7]
pKa (Predicted)	2.99 ± 0.21	[8]
Storage	Sealed in dry, Room Temperature	[8]

Spectroscopic Characterization

While specific spectral data for **6-Bromo-5-nitroisoquinoline** is not widely published, its spectroscopic signature can be reliably predicted based on its functional groups and the well-documented spectra of related isoquinoline derivatives.[2][9]

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the five aromatic protons. The protons on the pyridine ring (positions 1, 3, and 4) and the benzene ring (positions 7 and 8) will appear as doublets and triplets, with chemical shifts influenced by the anisotropic effects of the fused ring system and the strong electron-withdrawing nature of the nitro group. Protons closer to the nitro and bromo substituents will be shifted downfield.
- **¹³C NMR Spectroscopy:** The carbon spectrum will display nine signals corresponding to the carbon atoms of the isoquinoline core. The carbons directly attached to the bromine (C-6) and the nitro group (C-5) will be significantly affected, with their chemical shifts providing key structural information.


- Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong, characteristic absorption bands for the nitro group (NO_2), typically appearing around $1530\text{-}1550\text{ cm}^{-1}$ (asymmetric stretch) and $1340\text{-}1360\text{ cm}^{-1}$ (symmetric stretch). Aromatic C-H and C=C stretching vibrations will also be present.[9]
- Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M^+). Crucially, due to the natural abundance of bromine isotopes (^{79}Br and ^{81}Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M^+ and $\text{M}+2^+$) of nearly equal intensity, which is a definitive indicator of a monobrominated compound. The exact mass is 251.953 g/mol .[3][7]

PART 2: Synthesis and Chemical Reactivity

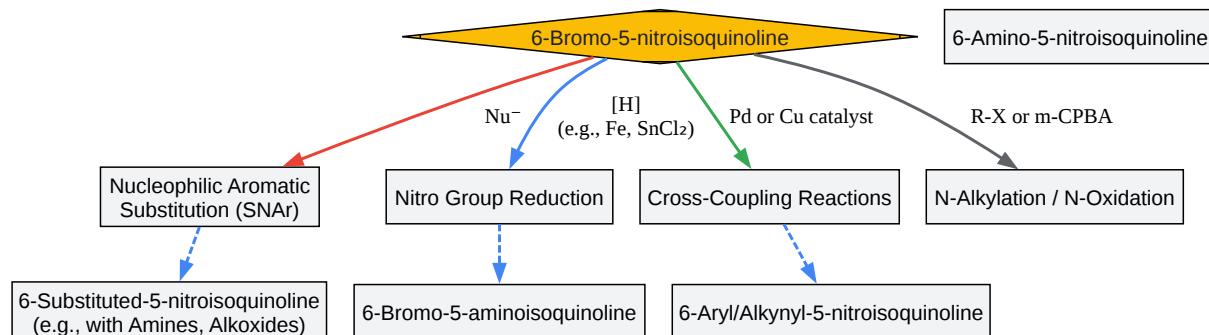
The synthetic utility of **6-Bromo-5-nitroisoquinoline** stems from its accessible preparation and the versatile reactivity of its functional groups.

Proposed Synthesis: Electrophilic Nitration

A robust and high-yield synthesis for this class of compounds typically involves the direct electrophilic nitration of the corresponding bromo-substituted precursor. While a specific protocol for **6-Bromo-5-nitroisoquinoline** is not detailed in the literature, a highly analogous and reliable method for the synthesis of 6-bromo-5-nitroquinoline provides a validated blueprint.^{[10][11]} The underlying principle is the activation of the quinoline/isoquinoline ring towards nitration by a superacid medium (concentrated sulfuric acid), with regioselectivity governed by the directing effects of the existing bromine substituent.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **6-Bromo-5-nitroisoquinoline**.


Experimental Protocol: Synthesis via Nitration (Adapted)

Disclaimer: This protocol is adapted from the synthesis of 6-bromo-5-nitroquinoline and should be optimized for 6-bromoisoquinoline under strict laboratory safety protocols.[10][11]

- **Dissolution:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromoisoquinoline in concentrated sulfuric acid (H_2SO_4). Cool the solution to -5 °C using a salt-ice bath.
- **Preparation of Nitrating Mixture:** In a separate flask, carefully prepare a nitrating mixture by combining concentrated sulfuric acid and concentrated nitric acid (HNO_3). Cool this mixture to -5 °C.
- **Nitration Reaction:** While vigorously stirring the 6-bromoisoquinoline solution, add the cold nitrating mixture dropwise over one hour. Causality: The slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent over-nitration or the formation of undesired isomers. The temperature should not exceed 0 °C.[11]
- **Reaction Monitoring:** Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- **Work-up:** Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice. This step quenches the reaction and precipitates the product.
- **Neutralization & Extraction:** Neutralize the acidic solution with a suitable base (e.g., Na_2CO_3 solution) until basic. Extract the product into an organic solvent such as dichloromethane (CH_2Cl_2).[11]
- **Purification:** Dry the combined organic layers over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the pure **6-Bromo-5-nitroisoquinoline**.

Core Reactivity: A Hub for Molecular Diversification

The true value of **6-Bromo-5-nitroisoquinoline** lies in its predictable and versatile reactivity, which allows for selective modifications at multiple sites.

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways of **6-Bromo-5-nitroisoquinoline**.

- **Nucleophilic Aromatic Substitution (SNAr):** The C-6 position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitro group at C-5. This allows for the efficient displacement of the bromine atom by a wide range of nucleophiles, such as primary and secondary amines (e.g., morpholine, piperazine), alkoxides, and thiolates.[10][11] This pathway is fundamental for introducing diverse side chains.
- **Reduction of the Nitro Group:** The nitro group is readily reduced to a primary amine ($-\text{NH}_2$) using standard reducing agents like tin(II) chloride (SnCl_2), iron (Fe) in acidic media, or catalytic hydrogenation. The resulting 6-bromo-5-aminoisoquinoline is an invaluable intermediate, as the amino group can be acylated, alkylated, or converted into a diazonium salt for subsequent Sandmeyer-type reactions.[9]
- **Transition-Metal-Catalyzed Cross-Coupling:** The carbon-bromine bond is a prime site for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Stille, Heck, and Sonogashira couplings.[1] This enables the introduction of aryl, heteraryl, alkyl, or alkynyl groups at the C-6 position, dramatically increasing molecular complexity.

- Reactions at the Isoquinoline Nitrogen: The lone pair of electrons on the heterocyclic nitrogen atom allows for N-alkylation to form isoquinolinium salts or N-oxidation using reagents like m-CPBA to form the corresponding N-oxide.[11] These modifications can significantly alter the compound's solubility and biological properties.

PART 3: Applications in Drug Discovery and Materials Science

The isoquinoline nucleus is a cornerstone of pharmacologically active compounds.[2] **6-Bromo-5-nitroisoquinoline** serves as an ideal starting point for building libraries of novel compounds for high-throughput screening.

- Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. By leveraging the reactivity of **6-Bromo-5-nitroisoquinoline**, medicinal chemists can synthesize derivatives that target specific signaling pathways implicated in diseases like cancer. For instance, derivatives of the related 6-bromoquinoline have been investigated as inhibitors of the critical PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer cells.[12]
- Precursor to Bioactive Amines: The facile conversion of the nitro group to an amine provides access to a class of compounds with a broad spectrum of biological activities, including potential antibacterial, antifungal, and anti-inflammatory agents.[9][13]
- Building Block for Advanced Materials: The rigid, planar structure of the isoquinoline ring system, combined with the potential for extensive functionalization, makes it an attractive building block for organic electronics, dyes, and sensors.

PART 4: Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of **6-Bromo-5-nitroisoquinoline** is paramount to ensure laboratory safety.

- Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles with side shields, impervious gloves, and a lab coat.[6][14]

- Handling Precautions: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and respiratory tract.[6][15] In case of contact, rinse the affected area immediately with plenty of water.[15]
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials and sources of ignition.[6][14]
- Hazards: This compound is expected to cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.[6][16]

Conclusion

6-Bromo-5-nitroisoquinoline is more than just a chemical reagent; it is a versatile platform for innovation. Its well-defined physicochemical properties and predictable, multi-faceted reactivity make it an exceptionally powerful tool for researchers. The ability to perform selective, high-yield transformations at the bromine and nitro positions allows for the systematic and efficient construction of novel and complex molecules. For professionals in drug discovery and materials science, mastering the chemistry of this intermediate opens a direct and strategic route to new functional materials and potentially life-saving therapeutics.

References

- PubChem. 6-Bromo-5-nitroquinoline | C9H5BrN2O2 | CID 280563. [\[Link\]](#)
- Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [\[Link\]](#)
- Alchem Pharmtech. CAS 850197-72-7 | 6-BROMO-5-NITRO-ISOQUINOLINE. [\[Link\]](#)
- ResearchGate. Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. [\[Link\]](#)
- Thieme. Product Class 5: Isoquinolines. [\[Link\]](#)
- ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... [\[Link\]](#)
- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [\[Link\]](#)
- MDPI. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. biomall.in [biomall.in]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 6-BROMO-5-NITRO-ISOQUINOLINE CAS#: 850197-72-7 [m.chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chemscene.com [chemscene.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: Unveiling a Key Heterocyclic Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1519139#6-bromo-5-nitroisoquinoline-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com